molecular formula C16H12N2O2 B11856982 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile

6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile

Cat. No.: B11856982
M. Wt: 264.28 g/mol
InChI Key: YPHGTGDKBUBHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the furo[3,2-c]pyridine family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound exhibits strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may interfere with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2(1H)-one derivatives
  • Nicotinonitrile derivatives
  • Furo[2,3-b]pyridine derivatives

Uniqueness

6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile is unique due to its specific structural features, such as the benzyloxy and carbonitrile groups, which contribute to its distinct pharmacological profile. Compared to other similar compounds, it has shown potent cytotoxic activities with minimal selectivity toward normal cells, making it a promising candidate for further development into anticancer agents .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-methyl-6-phenylmethoxyfuro[3,2-c]pyridine-7-carbonitrile

InChI

InChI=1S/C16H12N2O2/c1-11-13-7-8-19-15(13)14(9-17)16(18-11)20-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3

InChI Key

YPHGTGDKBUBHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=COC2=C(C(=N1)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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